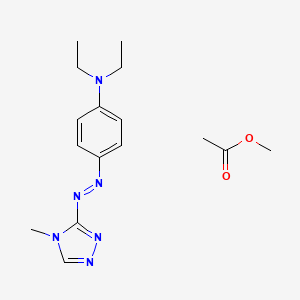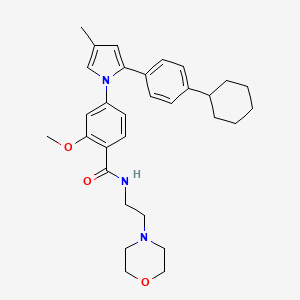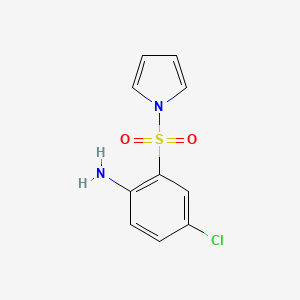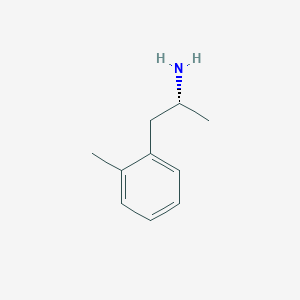
Phosphonium, triphenyl(3-(phenylthio)-2-butenyl)-, (E)-, tetrafluoroborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, triphenyl(3-(phenylthio)-2-butenyl)-, (E)-, tetrafluoroborate(1-) is a quaternary phosphonium salt. These compounds are known for their stability and versatility in various chemical reactions. The specific structure of this compound includes a triphenylphosphonium core with a 3-(phenylthio)-2-butenyl substituent, and it is paired with a tetrafluoroborate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium salts typically involves the alkylation of tertiary phosphines. For this compound, triphenylphosphine reacts with an appropriate alkyl halide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of phosphonium salts often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium salts can undergo various chemical reactions, including:
Oxidation: Phosphonium salts can be oxidized to form phosphine oxides.
Reduction: They can be reduced back to tertiary phosphines.
Substitution: The alkyl or aryl groups attached to the phosphorus atom can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tertiary phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphonium salts have a wide range of applications in scientific research:
Chemistry: Used as phase-transfer catalysts and in Wittig reactions to form alkenes.
Biology: Investigated for their potential as antimicrobial agents.
Medicine: Explored for drug delivery systems due to their ability to penetrate cell membranes.
Industry: Used in the synthesis of ionic liquids, which are solvents with unique properties useful in green chemistry
Mecanismo De Acción
The mechanism of action of phosphonium salts often involves their ability to act as phase-transfer catalysts, facilitating the transfer of reactants between different phases (e.g., aqueous and organic). This property is due to the lipophilic nature of the triphenylphosphonium group, which allows it to interact with both hydrophilic and hydrophobic substances .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraphenylphosphonium chloride
- Triphenylmethylphosphonium bromide
- Triphenylpropylphosphonium iodide
Uniqueness
Phosphonium, triphenyl(3-(phenylthio)-2-butenyl)-, (E)-, tetrafluoroborate(1-) is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other phosphonium salts.
Propiedades
Número CAS |
64691-52-7 |
|---|---|
Fórmula molecular |
C28H26BF4PS |
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
triphenyl-[(Z)-3-phenylsulfanylbut-2-enyl]phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C28H26PS.BF4/c1-24(30-28-20-12-5-13-21-28)22-23-29(25-14-6-2-7-15-25,26-16-8-3-9-17-26)27-18-10-4-11-19-27;2-1(3,4)5/h2-22H,23H2,1H3;/q+1;-1/b24-22-; |
Clave InChI |
NLYHRJDBVYIGQK-WKKHQKTCSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.C/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/SC4=CC=CC=C4 |
SMILES canónico |
[B-](F)(F)(F)F.CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















